(3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one involves several steps, including custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling and probes, bioconjugation and linker chemistry, high-throughput screening and assays.Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one is C8H10F3NO2 . The molecular weight is 209.1657096 .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one include its molecular structure, melting point, boiling point, density, and molecular weight . Unfortunately, specific values for these properties are not provided in the sources I have access to.Scientific Research Applications
Synthesis and Chemical Reactions
1,1,1-Trifluoro-4-morpholinobut-3-en-2-one has been extensively studied for its role in various synthetic and chemical reactions:
- Synthesis of Fluorinated Compounds : It acts as an intermediate in the synthesis of fluorinated compounds, such as β-trifluoromethylated aldol products and trifluoro-4-aryl-2-butanols, which have a range of applications including pharmaceuticals and agrochemicals (Funabiki et al., 2010).
- Heterocyclic Chemistry : This chemical is involved in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials (Korotaev et al., 2011).
- Organic Light-Emitting Diodes (OLEDs) : It's used in the preparation of materials for OLEDs, which are significant in the development of new display and lighting technologies (Martín‐Ramos et al., 2013).
- DNA-Protein Kinase Inhibitors : Its derivatives are key precursors in the synthesis of DNA-dependent protein kinase inhibitors, which are important in cancer research (Aristegui et al., 2006).
Photophysical and Biological Studies
- Photophysical Properties : The chemical plays a role in the study of photophysical properties of various compounds, which is essential in the field of photochemistry and materials science (Bonacorso et al., 2018).
- Fluorine Chemistry : It is a significant compound in the study of fluorine chemistry, especially in understanding the reactivity and stability of fluorine-containing compounds (Gupta & Shreeve, 1987).
Stereodynamics and Structural Analysis
- Stereodynamics : The compound is used in the study of stereodynamics of chemical reactions, which is crucial for understanding the formation of chiral compounds in organic synthesis (Shainyan et al., 2008).
- Crystallography : It is involved in X-ray crystallography studies, providing insights into molecular structures that are essential for the development of new materials and drugs (Mahé & Paquin, 2013).
Safety and Hazards
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)1-2-12-3-5-14-6-4-12/h1-2H,3-6H2/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJJQQORWTESV-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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